molecular formula C24H18F2N4O3 B12383817 Anti-MRSA agent 11

Anti-MRSA agent 11

Cat. No.: B12383817
M. Wt: 448.4 g/mol
InChI Key: KILARYBDIIORPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anti-MRSA agent 11 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen responsible for various infections. MRSA is known for its resistance to many antibiotics, making it a critical target for new antimicrobial agents. This compound has shown promising activity against both fluoroquinolone-sensitive and resistant strains of MRSA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 11 involves several steps, including the preparation of key intermediates and their subsequent reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Anti-MRSA agent 11 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the quinolone and aminopyrimidine structures, which may exhibit different levels of antimicrobial activity .

Scientific Research Applications

Anti-MRSA agent 11 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of quinolone-aminopyrimidine hybrids.

    Biology: Investigated for its effects on bacterial cell membranes and genetic material.

    Medicine: Explored as a potential therapeutic agent for treating MRSA infections, with studies focusing on its efficacy, safety, and pharmacokinetics.

Mechanism of Action

Anti-MRSA agent 11 exerts its effects by targeting bacterial topoisomerase IV, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, the compound interferes with the genetic material transmission process, leading to bacterial cell death. Additionally, this compound can penetrate bacterial cell membranes, enhancing its antimicrobial activity .

Comparison with Similar Compounds

Uniqueness of Anti-MRSA Agent 11: this compound is unique due to its dual mechanism of action, targeting both topoisomerase IV and bacterial cell membranes. This dual targeting enhances its efficacy against resistant strains and reduces the likelihood of resistance development .

Properties

Molecular Formula

C24H18F2N4O3

Molecular Weight

448.4 g/mol

IUPAC Name

1-cyclopropyl-7-[[4-[(2,4-difluorophenyl)methyl]pyrimidin-2-yl]amino]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C24H18F2N4O3/c25-14-2-1-13(20(26)10-14)9-16-7-8-27-24(29-16)28-15-3-6-18-21(11-15)30(17-4-5-17)12-19(22(18)31)23(32)33/h1-3,6-8,10-12,17H,4-5,9H2,(H,32,33)(H,27,28,29)

InChI Key

KILARYBDIIORPC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)NC4=NC=CC(=N4)CC5=C(C=C(C=C5)F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.